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Compound of Interest

Compound Name: CL-385319

Cat. No.: B10847640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of CL-385319 with other

notable hemagglutinin (HA) stem-binding inhibitors. By presenting key experimental data,

detailed methodologies, and visual representations of molecular interactions, this document

aims to facilitate a deeper understanding of the mechanisms underlying HA inhibition and to

inform the development of novel anti-influenza therapeutics.

Introduction to Hemagglutinin Stem-Binding
Inhibitors
Influenza virus hemagglutinin (HA) is a critical protein for viral entry into host cells, mediating

both receptor binding and membrane fusion. The HA protein is a homotrimer, with each

monomer consisting of a globular head domain (HA1) and a stem region (HA2). While the HA1

head is subject to high antigenic drift, the HA2 stem is highly conserved across different

influenza A virus subtypes, making it an attractive target for broadly neutralizing antibodies and

small molecule inhibitors.[1] These inhibitors typically function by binding to the HA stem region

and stabilizing the pre-fusion conformation of the protein, thereby preventing the low pH-

induced conformational changes necessary for viral and endosomal membrane fusion.[2]

CL-385319 is a potent inhibitor of influenza virus entry that targets the HA stem.[2] This guide

compares its structural and inhibitory properties with other well-characterized HA stem-binding
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small molecules, including CL-61917, MBX2329, MBX2546, Tert-butyl hydroquinone (TBHQ),

and Arbidol.

Structural Comparison of HA Stem-Binding
Inhibitors
The chemical structures of CL-385319 and other selected HA stem-binding inhibitors are

presented below. These molecules exhibit diverse scaffolds, highlighting the various chemical

moieties capable of interacting with the conserved HA stem region.

Inhibitor Chemical Structure

CL-385319
3-fluoro-N-(2-(1-piperidinyl)ethyl)-5-

(trifluoromethyl)benzamide[3][4]

MBX2329 An aminoalkyl phenol ether[5]

MBX2546 A sulfonamide[5]

TBHQ 2-tert-Butylbenzene-1,4-diol[6]

Arbidol (Umifenovir)

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-

hydroxy-1-methyl-2-

(phenylsulfanylmethyl)indole-3-carboxylate[7][8]

Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported inhibitory activities (IC50/EC50) and binding

affinities (Kd) of the selected compounds against various influenza A virus strains. This data

provides a quantitative basis for comparing their potency and breadth of activity.
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Inhibitor Virus Strain(s)
IC50/EC50
(µM)

Kd (µM) Reference(s)

CL-385319 H5N1 27.03 ± 2.54 - [3][9]

H1N1 (wild-type

pseudovirus)
1.50 ± 0.13 -

MBX2329 HIV/HA(H5) IC90: 8.6 - [5]

Various influenza

A strains
0.3 - 5.9 - [10]

MBX2546 HIV/HA(H5) IC90: 5.7 - [5]

H1

Hemagglutinin
- 5.3 [11]

H3

Hemagglutinin
- > 100 [11]

TBHQ
H7 HA-mediated

entry
~6 - [12]

H3 HA-mediated

entry
~6 - [12]

Arbidol - - - -

Note: Direct comparative studies across all inhibitors under identical experimental conditions

are limited. The presented data is compiled from various sources.

Comparison of Binding Sites and Mechanisms of
Action
The precise binding location and interaction with key residues within the HA stem are crucial for

the inhibitory function of these molecules. The following table outlines the known binding sites

and interacting residues for each inhibitor.
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Inhibitor
Binding
Region on HA

Key
Interacting
Residues

Mechanism of
Action

Reference(s)

CL-385319

Stem region, in a

cavity formed by

HA1 and HA2

subunits of a

single monomer.

[13]

M24 in HA1;

F110 and V48 in

HA2.

Stabilizes the

neutral pH

structure of HA,

inhibiting

conformational

rearrangement

required for

membrane

fusion. The

binding is

described as an

"induced fit"

process.[2][13]

[2][13]

MBX2329
Stem region of

HA2.

Not explicitly

detailed, but

binds to a group

1 HA-specific

conformational

epitope.

Inhibits HA-

mediated fusion.
[10]

MBX2546

Stem region of

HA2, near the

amino terminus.

[14]

Interacts with the

side chains of

HA2 N95, HA2

L98, and HA2

L99.[14]

Represses the

low pH-induced

conformational

change of HA, a

prerequisite for

membrane

fusion.[14]

[14]

TBHQ Hydrophobic

pocket at the

interface

between HA

monomers.[15]

Leu-29 (HA1),

Leu-98 (HA2),

Ala-101 (HA2),

Leu-55 (HA2),

Leu-99 (HA2),

Arg-54 (HA2),

Stabilizes the

neutral pH

conformation of

HA by cross-

linking the trimer,

rendering it

[15]
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Glu-57 (HA2),

Glu-97 (HA2).

[15]

fusion inactive.

[15]

Arbidol - -

Interferes with

the fusion of the

viral lipid

membrane with

the host cell

membrane.

[8]

Visualizing the Mechanism of Action
The following diagram illustrates the general mechanism by which HA stem-binding inhibitors,

including CL-385319, prevent influenza virus entry into host cells.

Normal Viral Entry
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Caption: Mechanism of HA stem-binding inhibitors.

Experimental Protocols
A detailed understanding of the experimental conditions is essential for interpreting the

provided data. Below is a generalized protocol for a microneutralization assay, a common

method for determining the inhibitory activity of antiviral compounds.

General Microneutralization Assay Protocol
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This protocol is a generalized representation and may vary based on the specific virus strain,

cell line, and inhibitor being tested.

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured to 80-95% confluency in

96-well plates.[9]

Compound Dilution: The inhibitor compound (e.g., CL-385319) is serially diluted to various

concentrations in an appropriate infection medium.

Virus Preparation: A stock of influenza virus is diluted to a predetermined titer, typically 100

times the 50% tissue culture infectious dose (TCID50) per well.[9]

Incubation: The diluted virus is pre-incubated with the serially diluted inhibitor for a specified

period (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for binding.[9]

Infection: The virus-inhibitor mixture is then added to the MDCK cell monolayers and

incubated for a period to allow for viral infection (e.g., 18-20 hours).[9]

Quantification of Viral Replication: After incubation, the extent of viral replication is quantified.

This can be achieved through various methods, such as:

Enzyme-Linked Immunosorbent Assay (ELISA): Detecting a viral protein, such as the

nucleoprotein (NP).[9]

Hemagglutination Assay: Assessing the ability of the virus in the supernatant to agglutinate

red blood cells.

Reporter Gene Assay: Using pseudotyped viruses that express a reporter gene (e.g.,

luciferase) upon successful infection.

Data Analysis: The concentration of the inhibitor that reduces viral replication by 50% (IC50)

is calculated using appropriate software.[9]

Conclusion
CL-385319 and other HA stem-binding inhibitors represent a promising class of antiviral agents

with the potential for broad activity against diverse influenza A virus strains. Their mechanism of

action, which involves stabilizing the pre-fusion conformation of the highly conserved HA stem,
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provides a robust strategy to combat viral resistance. This guide has provided a comparative

overview of the structural features, inhibitory potencies, and binding mechanisms of several key

HA stem inhibitors. The presented data and methodologies can serve as a valuable resource

for researchers dedicated to the discovery and development of next-generation influenza

therapeutics. Further head-to-head comparative studies under standardized conditions will be

crucial for a more definitive assessment of their relative advantages and for guiding future drug

design efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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